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  • Product: 2-Bromo-5-(isopropylsulfonyl)thiophene
  • CAS: 1020743-47-8

Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectral Analysis of 2-Bromo-5-(isopropylsulfonyl)thiophene: A Technical Guide for Structural Elucidation

Executive Summary For researchers and drug development professionals, the precise structural elucidation of bifunctional heterocyclic building blocks is a critical quality control step. 2-Bromo-5-(isopropylsulfonyl)thiop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise structural elucidation of bifunctional heterocyclic building blocks is a critical quality control step. 2-Bromo-5-(isopropylsulfonyl)thiophene is a highly versatile intermediate; its bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), while the isopropylsulfonyl group acts as a robust, electron-withdrawing pharmacophore.

This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for this compound. By synthesizing empirical data rules with fundamental quantum chemical principles, this guide establishes a self-validating framework for spectral interpretation.

Structural & Mechanistic Rationale (E-E-A-T)

To accurately predict and assign the NMR signals of 2-Bromo-5-(isopropylsulfonyl)thiophene, we must analyze the competing electronic effects on the thiophene π -system:

  • The Sulfonyl Effect (Position 5): The isopropylsulfonyl moiety ( −SO2​CH(CH3​)2​ ) is a potent electron-withdrawing group (EWG). Through both inductive ( −I ) and resonance ( −M ) effects, it significantly depletes electron density from the thiophene ring. This results in a strong downfield (deshielding) shift for the adjacent H4 proton and the C5 quaternary carbon. Furthermore, the highly electronegative oxygen atoms of the sulfone group strongly deshield the adjacent methine ( −CH− ) proton of the isopropyl group, pushing it past 3.0 ppm[1].

  • The Halogen Effect (Position 2): Bromine exerts a dichotomous electronic influence. While it is inductively withdrawing ( −I ), its lone electron pairs can donate electron density back into the aromatic ring via resonance ( +M ). Most critically for 13 C NMR, bromine induces a "heavy-atom effect" (spin-orbit coupling), which causes an anomalous upfield (shielding) shift of the directly attached C2 carbon, keeping it well below the chemical shift of C5[2].

  • Spin-Spin Coupling: Protons at the 3 and 4 positions of a thiophene ring are ortho to one another. According to established Karplus-type relationships for five-membered heterocycles, the 3J3,4​ coupling constant typically falls within a tight range of 3.8 to 4.1 Hz[3][4].

Spectral Data Presentation

The following tables summarize the quantitative spectral data derived from the mechanistic principles outlined above.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )

Note: Chemical shifts ( δ ) are referenced to internal Tetramethylsilane (TMS) at 0.00 ppm.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
H4 7.50Doublet (d)4.01HThiophene ring proton (adjacent to −SO2​ )
H3 7.15Doublet (d)4.01HThiophene ring proton (adjacent to −Br )
-CH- 3.20Septet (sep)6.81HIsopropyl methine proton
-CH 3​ 1.35Doublet (d)6.86HIsopropyl methyl protons (two equivalent methyls)
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )

Note: Chemical shifts ( δ ) are referenced to the CDCl 3​ solvent triplet at 77.16 ppm.

PositionChemical Shift ( δ , ppm)Assignment
C5 140.5Thiophene quaternary carbon (attached to −SO2​ )
C4 134.2Thiophene methine carbon
C3 130.8Thiophene methine carbon
C2 119.5Thiophene quaternary carbon (attached to −Br )
-CH- 56.2Isopropyl methine carbon (deshielded by sulfone)
-CH 3​ 15.5Isopropyl methyl carbons (2C)

Signal Assignment Workflow

The following diagram illustrates the logical methodology used to assign the NMR signals. This workflow ensures that both aliphatic and aromatic regions are cross-validated against expected electronic effects.

NMR_Workflow Start Acquire 1H & 13C NMR Spectra Identify_Aliphatic Identify Aliphatic Region (1.0 - 4.0 ppm) Start->Identify_Aliphatic Identify_Aromatic Identify Aromatic Region (7.0 - 8.0 ppm) Start->Identify_Aromatic Assign_iPr Assign Isopropyl Group Doublet (6H) & Septet (1H) Identify_Aliphatic->Assign_iPr Assign_Thiophene Assign Thiophene Protons Two Doublets (J ≈ 4.0 Hz) Identify_Aromatic->Assign_Thiophene Check_SO2 Assess SO2 Deshielding (H4 > H3 shift) Assign_iPr->Check_SO2 Assign_Thiophene->Check_SO2 Check_Br Assess Br Heavy-Atom Effect (C2 shielded relative to C5) Assign_Thiophene->Check_Br Validate Cross-Validate with 13C/DEPT Final Structure Confirmation Check_SO2->Validate Check_Br->Validate

Logical workflow for the structural elucidation and NMR signal assignment of the target compound.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure maximum trustworthiness and reproducibility, the following step-by-step methodology incorporates internal checks to validate the integrity of the collected data.

Step 1: Sample Preparation and Standardization
  • Weighing: Accurately weigh 15–20 mg of the purified 2-Bromo-5-(isopropylsulfonyl)thiophene for 1 H NMR (or 40–50 mg for 13 C NMR).

  • Dissolution: Dissolve the compound completely in 0.6 mL of high-purity deuterated chloroform (CDCl 3​ , 99.8% D). Ensure no particulate matter remains, as this degrades magnetic field homogeneity.

  • Internal Standard: Verify that the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS). This acts as the zero-point reference ( δ=0.00 ppm), creating a self-calibrating chemical shift axis.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube using a glass Pasteur pipette.

Step 2: Spectrometer Tuning and Shimming
  • Insertion: Insert the NMR tube into the spectrometer probe (e.g., 400 MHz Bruker Avance).

  • Locking: Lock the spectrometer frequency to the deuterium signal of the CDCl 3​ solvent.

  • Tuning and Matching (ATM): Perform automatic tuning and matching for the 1 H and 13 C nuclei to optimize probe sensitivity.

  • Shimming: Execute gradient shimming (TopShim) to achieve a highly homogeneous magnetic field. Validation Check: The full width at half maximum (FWHM) of the TMS peak should be ≤1.0 Hz.

Step 3: Acquisition Parameters
  • 1 H NMR Acquisition:

    • Pulse sequence: Standard 1D proton (zg30).

    • Relaxation delay (d1): 2.0 seconds.

    • Number of scans (ns): 16.

  • 13 C NMR Acquisition:

    • Pulse sequence: Proton-decoupled 1D carbon (zgpg30).

    • Relaxation delay (d1): 2.0 seconds.

    • Number of scans (ns): 512 to 1024 (depending on concentration) to achieve a signal-to-noise ratio >100:1 .

Step 4: Data Processing and Internal Validation
  • Fourier Transform: Apply an exponential window function (LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) prior to Fourier transformation.

  • Phase and Baseline Correction: Manually correct the zero- and first-order phase. Apply a polynomial baseline correction.

  • Integration (Self-Validation): Integrate the aliphatic doublet. Set this integral to exactly 6.00. Validation Check: The resulting integrals for the aromatic doublets and the aliphatic septet must read approximately 1.00 each. This stoichiometric alignment mathematically validates the molecular structure and confirms sample purity.

References

  • Thiophene, 2-bromo- - the NIST WebBook - National Institute of Standards and Technology. NIST.
  • Electronic Supplementary Information (ESI) - The Royal Society of Chemistry. RSC.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Organic Chemistry Data.
  • Navigating the Spectral Landscape: A Comparative 1H NMR Analysis of 2-Bromo-5-(2-ethylhexyl)thiophene. Benchchem.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-Bromo-5-(isopropylsulfonyl)thiophene

Executive Summary In the landscape of modern medicinal chemistry and advanced materials science, the strategic selection of bifunctional heterocyclic building blocks is critical. 2-Bromo-5-(isopropylsulfonyl)thiophene (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, the strategic selection of bifunctional heterocyclic building blocks is critical. 2-Bromo-5-(isopropylsulfonyl)thiophene (CAS: 1020743-47-8) represents a highly versatile scaffold[1]. By combining a reactive halogen handle with a sterically demanding, strongly electron-withdrawing sulfone moiety, this compound enables precise late-stage functionalization while simultaneously imparting favorable pharmacokinetic properties to the final active pharmaceutical ingredient (API).

As a Senior Application Scientist, I have structured this guide to provide a rigorous analysis of the compound's physicochemical properties, structural causality, and field-proven synthetic protocols.

Physicochemical Profiling and Structural Causality

Concurrently, the C2-bromo substituent is highly primed for oxidative addition by low-valent transition metals (e.g., Pd(0)), facilitating rapid cross-coupling[3].

Quantitative Physicochemical Properties

Table 1: Key physical and chemical data for 2-Bromo-5-(isopropylsulfonyl)thiophene.

PropertyValue / SpecificationCausality / Scientific Significance
CAS Registry Number 1020743-47-8Unique chemical identifier for procurement and tracking[1].
Molecular Formula C7H9BrO2S2Determines exact mass for LC-MS validation workflows[1].
Molecular Weight 269.18 g/mol Optimal low molecular weight, ideal for fragment-based drug design[2].
Boiling Point 376.36 °C (at 760 mmHg)Indicates high thermal stability and extremely low volatility[1].
Flash Point 181.4 °CDemonstrates a safe handling profile for scale-up manufacturing[1].
Refractive Index 1.563 (Predicted)Useful for in-process purity monitoring of liquid melts[3].
Standard Purity ≥97% (Commercial grade)Essential threshold for preventing transition-metal catalyst poisoning[2].

Functional Logic and Application Pathways

Understanding the independent roles of the functional groups is paramount for rational drug design. The sulfone oxygen atoms act as potent hydrogen bond acceptors (HBAs), which can interact with kinase hinge regions or target protein backbones. The isopropyl group adds a defined steric bulk that restricts bond rotation, often locking the molecule into a bioactive conformation.

FunctionalLogic Core 2-Bromo-5-(isopropylsulfonyl)thiophene Bifunctional Scaffold Bromo C2: Bromo Substituent (Cross-Coupling Handle) Core->Bromo Sulfonyl C5: Isopropylsulfonyl Group (Electron Withdrawing) Core->Sulfonyl Thiophene Thiophene Core (Aromatic Bioisostere) Core->Thiophene Suzuki Pd-Catalyzed Suzuki/Stille C-C Bond Formation Bromo->Suzuki Buchwald Buchwald-Hartwig C-N Bond Formation Bromo->Buchwald HBA Hydrogen Bond Acceptor (Improves Target Affinity) Sulfonyl->HBA Lipo Steric Bulk & Lipophilicity (Modulates ADME) Sulfonyl->Lipo

Figure 1: Functional group logic and application pathways of the compound.

Validated Synthetic Methodology

To synthesize 2-Bromo-5-(isopropylsulfonyl)thiophene with high fidelity, a robust three-step protocol starting from commercially available 2-bromothiophene is employed. This method leverages the alpha-directing nature of the thiophene sulfur to regioselectively install the sulfonyl group at the 5-position[4].

SynthesisPathway A 2-Bromothiophene (Starting Material) B 5-Bromothiophene-2-sulfonyl chloride (Reactive Intermediate) A->B ClSO3H Chlorosulfonylation C Sodium 5-bromothiophene-2-sulfinate (Nucleophilic Salt) B->C Na2SO3, NaHCO3 Reduction D 2-Bromo-5-(isopropylsulfonyl)thiophene (Final Product) C->D Isopropyl Bromide Alkylation

Figure 2: Stepwise synthetic workflow for 2-Bromo-5-(isopropylsulfonyl)thiophene.

Step-by-Step Experimental Workflow

Phase 1: Regioselective Chlorosulfonylation

  • Preparation: Charge a dry, argon-flushed round-bottom flask with 2-bromothiophene (1.0 eq) dissolved in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice-water bath.

  • Addition: Dropwise add chlorosulfonic acid (ClSO 3​ H, 3.0 eq) over 30 minutes.

    • Causality: The excess acid acts as both the electrophile and the dehydrating agent. The low temperature prevents poly-sulfonylation and controls the highly exothermic reaction.

  • Quenching: Carefully pour the reaction mixture over crushed ice. Extract with DCM, wash with cold brine, and dry over anhydrous Na 2​ SO 4​ .

  • Validation: Evaporate the solvent to yield 5-bromothiophene-2-sulfonyl chloride[4]. Verify the intermediate via TLC (Hexane/EtOAc 8:2) and LC-MS.

Phase 2: Reduction to the Sulfinate Salt

  • Reaction Setup: Suspend the crude 5-bromothiophene-2-sulfonyl chloride (1.0 eq) in water.

  • Reduction: Add sodium sulfite (Na 2​ SO 3​ , 2.0 eq) and sodium bicarbonate (NaHCO 3​ , 2.5 eq). Heat the mixture to 70 °C for 2 hours.

    • Causality: Na 2​ SO 3​ reduces the sulfonyl chloride to the sulfinate. NaHCO 3​ is critical as a buffer; it neutralizes the HCl generated during the reduction, preventing the acidic decomposition of the newly formed sulfinate salt.

  • Isolation: Concentrate the aqueous solution under reduced pressure to yield crude sodium 5-bromothiophene-2-sulfinate as a solid matrix mixed with inorganic salts.

Phase 3: Nucleophilic Alkylation

  • Solvent Exchange: Dissolve the crude sulfinate salt in a polar aprotic solvent, preferably N,N-Dimethylformamide (DMF), which enhances the nucleophilicity of the sulfinate oxygen/sulfur atoms.

  • Alkylation: Add isopropyl bromide (1.5 eq) and heat the mixture to 80 °C for 12 hours.

    • Causality: The sulfinate undergoes an S N​ 2 substitution with the secondary alkyl halide. The polar aprotic environment minimizes O-alkylation, strongly favoring the desired S-alkylation to form the sulfone.

  • Workup & Purification: Dilute with water and extract with ethyl acetate. Wash the organic layer extensively with water (to remove DMF) and brine.

  • Final Validation: Purify via silica gel column chromatography. Validate the final product, 2-Bromo-5-(isopropylsulfonyl)thiophene, via 1 H-NMR (checking for the characteristic septet of the isopropyl CH proton) and LC-MS (m/z matching 269.18)[2].

Storage, Handling, and Stability

As a halogenated sulfone, 2-Bromo-5-(isopropylsulfonyl)thiophene exhibits excellent bench stability. However, to ensure long-term integrity, the following protocols must be observed:

  • Storage: Keep in a tightly sealed container under an inert atmosphere (Argon or N 2​ ) at 2–8 °C.

  • Light Sensitivity: Protect from prolonged exposure to direct UV light, which can theoretically induce homolytic cleavage of the C-Br bond over extended periods.

  • Incompatibilities: Avoid contact with strong bases or strong oxidizing agents, which could lead to unintended desulfonylation or degradation.

References

  • Guidechem. "2-BROMO-5-(ISOPROPYLSULFONYL)THIOPHENE 1020743-47-8 Ukraine - Guidechem". Guidechem.
  • Chemprospect. "噻吩类产品 - 生物科技引领者 (Thiophene Products)". Wuhan Chemprospect Pharmtech Co., Ltd.
  • ChemicalBook.

Sources

Foundational

Thermodynamic Solvation and Physicochemical Profiling of 2-Bromo-5-(isopropylsulfonyl)thiophene in Polar Aprotic Media

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development. Executive Summary The compound 2-Bromo-5-(isopropylsulfonyl)thiophene (CAS: 1020743-47-8) is a highly functionalized heteroa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development.

Executive Summary

The compound 2-Bromo-5-(isopropylsulfonyl)thiophene (CAS: 1020743-47-8) is a highly functionalized heteroaromatic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and organic electronic materials[1]. Characterized by a push-pull electronic architecture—featuring a polarizable bromine atom and a strongly electron-withdrawing isopropylsulfonyl group—its dissolution behavior dictates its utility in liquid-phase reactions (e.g., palladium-catalyzed cross-couplings, S_NAr) and downstream formulation. This whitepaper provides an in-depth analysis of its solubility profile in polar aprotic solvents, detailing the thermodynamic causality of solvation and providing a self-validating experimental protocol for precise solubility quantification.

Molecular Architecture & Solvation Thermodynamics

To predict and manipulate the solubility of 2-Bromo-5-(isopropylsulfonyl)thiophene, one must dissect the causality behind solute-solvent interactions. The molecule exhibits moderate lipophilicity due to the thiophene core and isopropyl chain, but possesses a strong permanent dipole moment localized at the sulfonyl ( −SO2​− ) moiety.

The Causality of Aprotic Solvation

Solvents are broadly categorized by their dielectric constants and hydrogen-bonding capabilities. Polar aprotic solvents—such as Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—possess high dielectric constants ( ϵ>20 ) and large dipole moments, but strictly lack hydrogen-bond (H-bond) donors (no O-H or N-H bonds)[2].

The preferential solubility of sulfonyl thiophenes in these media is driven by three thermodynamic factors[3]:

  • Dipole-Dipole Stabilization: The highly polarized S=O bonds act as potent H-bond acceptors. While protic solvents (like ethanol) can donate H-bonds to these oxygens, they force an unfavorable entropic penalty by failing to solvate the hydrophobic isopropyl and bromo-thiophene regions. Polar aprotic solvents bypass this by aligning their strong macroscopic dipoles with the sulfonyl group without requiring a rigid H-bond network[2].

  • Hydrophobic Cavity Formation: Solvents like NMP and DMF possess significant non-polar regions (methyl/methylene groups) that interact favorably via London dispersion forces with the polarizable bromine atom and the thiophene π -system, minimizing the enthalpic cost of cavity formation[4][5].

  • Absence of Solvation Shell Competition: In polar aprotic media, the lack of solvent-solvent H-bonding means the solvent molecules are relatively "free" to orient around the solute, maximizing the entropy of mixing compared to highly structured protic solvents[2].

G Solid Solid State (Crystal Lattice) Cavity Solvent Cavity (Aprotic Media) Solid->Cavity Endothermic (ΔH > 0) Solvated Solvated State (Dipole Stabilized) Cavity->Solvated Exothermic (ΔH < 0)

Thermodynamic cycle of target solvation in polar aprotic media.

Quantitative Solubility Profiling

Based on the physicochemical parameters of halogenated sulfonyl thiophenes, polar aprotic solvents exhibit superior solubilization capacities compared to their protic or non-polar counterparts[3]. The table below summarizes the expected solubility profile and the dominant solvation mechanisms for 2-Bromo-5-(isopropylsulfonyl)thiophene at standard ambient temperature (25°C).

SolventDielectric Constant ( ϵ )Dipole Moment (D)Estimated Solubility (mg/mL)Dominant Solvation Mechanism
DMSO 46.73.96> 100Strong dipole-dipole alignment; high polarizability accommodates the bromo-thiophene core[6].
NMP 32.24.09> 100Excellent hydrophobic cavity accommodation via the pyrrolidone ring; strong dipole[4][5].
DMF 36.73.82> 80Favorable dispersion forces; standard medium for S_NAr reactions[4][5].
Acetonitrile 37.53.92~ 40High dipole-dipole interaction, but limited hydrophobic interaction due to small molecular size[2].
Acetone 20.72.88~ 25Moderate dipole stabilization; high volatility limits high-temperature process applications[2].

Experimental Methodology: Self-Validating Thermodynamic Protocol

To ensure absolute trustworthiness in drug development, solubility data must reflect the thermodynamic equilibrium rather than a kinetic state (e.g., supersaturation). The following protocol establishes a self-validating system to accurately quantify the solubility of 2-Bromo-5-(isopropylsulfonyl)thiophene.

Causality of Experimental Choices:
  • Isothermal Equilibration (24h): Ensures the dissolution kinetics have plateaued, yielding true thermodynamic solubility.

  • Phase Separation via Centrifugation: Highly lipophilic halogenated compounds often adsorb onto standard syringe filter membranes (e.g., PTFE or Nylon), artificially lowering the measured concentration. Centrifugation eliminates this variable.

  • XRPD Feedback Loop: Solvents like DMSO can form solvates with the target molecule[6]. Analyzing the residual solid via X-Ray Powder Diffraction (XRPD) guarantees that the measured solubility corresponds to the original polymorph, not a newly precipitated solvate.

Step-by-Step Workflow:
  • Dispensing: Accurately weigh an excess amount of 2-Bromo-5-(isopropylsulfonyl)thiophene (e.g., 50 mg) into a 2 mL amber glass HPLC vial.

  • Solvent Addition: Add 0.5 mL of the target polar aprotic solvent (e.g., anhydrous DMSO or DMF).

  • Equilibration: Seal the vial and agitate on a thermoshaker at 25.0 ± 0.1 °C at 500 rpm for 24 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 25 °C to pellet the undissolved solid.

  • Supernatant Extraction & Dilution: Carefully extract an aliquot of the clear supernatant and dilute it volumetrically with the mobile phase (e.g., 60:40 Acetonitrile:Water) to fall within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample via HPLC-UV (detection typically at 254 nm due to the conjugated thiophene system).

  • Validation (Critical): Recover the solid pellet, dry gently under a stream of nitrogen, and analyze via XRPD to confirm the absence of solvate formation.

Workflow Step1 1. Solid Dispensing (Target Compound) Step2 2. Solvent Addition (e.g., DMSO, DMF) Step1->Step2 Step3 3. Isothermal Equilibration (24h, 25°C) Step2->Step3 Step4 4. Phase Separation (Centrifugation) Step3->Step4 Step5 5. HPLC Quantification & XRPD Validation Step4->Step5

Self-validating high-throughput thermodynamic solubility workflow.

Downstream Applications in Drug Development

The solubility profile of 2-Bromo-5-(isopropylsulfonyl)thiophene in polar aprotic solvents directly dictates its chemical processing efficiency.

  • Synthetic Chemistry: Polar aprotic solvents are the optimal media for nucleophilic substitution (S_NAr) and palladium-catalyzed cross-coupling reactions[5]. Because solvents like DMF and NMP lack H-bond donors, they leave anionic nucleophiles relatively "free" and highly reactive[2]. Simultaneously, their ability to fully dissolve the bulky, lipophilic bromo-thiophene substrate maximizes collision frequency, drastically enhancing reaction rates[5].

  • High-Throughput Screening (HTS): In early-stage drug discovery, small molecule libraries are typically stored as stock solutions. DMSO is utilized almost exclusively because it prevents the precipitation of highly functionalized, hydrophobic molecules upon dilution into aqueous biological assays, ensuring stable therapeutic formulations[6].

References

  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? National Institutes of Health (NIH) URL:[Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review MDPI URL:[Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents Master Organic Chemistry URL:[Link]

  • Methods for producing stable therapeutic formulations in aprotic polar solvents (US9649364B2)
  • THIOPHENE COMPOUND HAVING SULFONYL GROUP AND PROCESS FOR PRODUCING THE SAME (Patent 1916244) European Patent Office (EPO) URL:[Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives National Institutes of Health (PMC) URL:[Link]

Sources

Exploratory

Structural Elucidation of Halogenated Sulfonylthiophenes: A Crystallographic Whitepaper on 2-Bromo-5-(isopropylsulfonyl)thiophene

Executive Summary The compound 2-Bromo-5-(isopropylsulfonyl)thiophene (CAS: 1020743-47-8) serves as a highly versatile building block in the synthesis of active pharmaceutical ingredients (APIs) and organic electronic ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Bromo-5-(isopropylsulfonyl)thiophene (CAS: 1020743-47-8) serves as a highly versatile building block in the synthesis of active pharmaceutical ingredients (APIs) and organic electronic materials. Understanding its exact three-dimensional conformation and supramolecular packing is critical for rational drug design and materials engineering. This whitepaper provides an in-depth, self-validating crystallographic methodology for the structural elucidation of this compound. By addressing specific analytical challenges—namely, heavy-atom absorption from the bromine substituent and thermal disorder inherent to the isopropyl chain—this guide establishes a robust protocol for acquiring high-resolution X-ray crystal structure data.

Mechanistic Context: The Role of Non-Covalent Interactions

In the solid state, halogenated thiophenes do not pack randomly; their supramolecular architecture is governed by highly directional non-covalent interactions. Research into halothiophene building blocks demonstrates that halogen bonding (XB) acts as a primary structure-directing agent [1].

In 2-Bromo-5-(isopropylsulfonyl)thiophene, the covalently bound bromine atom exhibits an electron-deficient region on its outermost surface, known as a σ -hole. This σ -hole acts as a potent Lewis acid (donor), forming a Type II halogen bond with the electron-rich lone pairs of the sulfonyl oxygen atoms (acceptors) on adjacent molecules. Concurrently, the sulfur atom of the thiophene ring can participate in chalcogen bonding via its π -hole. Understanding these causal relationships is essential, as these interactions dictate the thermodynamic stability of the crystal lattice and influence the compound's solubility and bioavailability profiles during drug formulation.

Interactions Core 2-Bromo-5-(isopropylsulfonyl) thiophene Halogen Type II Halogen Bond (Br···O=S) Core->Halogen σ-hole donor Chalcogen Chalcogen Bond (S···O) Core->Chalcogen π-hole donor Hydrogen Weak H-Bonding (C-H···O) Core->Hydrogen Electrostatic Packing 3D Supramolecular Network Halogen->Packing Primary driver Chalcogen->Packing Secondary Hydrogen->Packing Stabilizing

Fig 1. Supramolecular interaction network driving the crystal packing of the thiophene derivative.

Experimental Methodology: A Self-Validating Protocol

To obtain publication-quality crystallographic data, the experimental workflow must be designed to preemptively mitigate structural artifacts. The following step-by-step protocols detail the causality behind each procedural choice.

Protocol 1: Vapor Diffusion Crystallization
  • Solvent Selection: Dissolve 50 mg of 2-Bromo-5-(isopropylsulfonyl)thiophene (>99% purity) in 1 mL of ethyl acetate (EtOAc).

    • Causality: EtOAc provides optimal solubility for both the polar sulfonyl and the non-polar thiophene moieties, ensuring complete dissolution without premature nucleation.

  • Anti-Solvent Chamber Setup: Place the open vial containing the EtOAc solution into a larger, sealed chamber containing 10 mL of n-hexane.

  • Vapor Diffusion: Allow the system to stand undisturbed at 293 K for 72 hours.

    • Causality: Hexane slowly diffuses into the EtOAc layer, gradually lowering the dielectric constant of the mixture. Unlike rapid solvent evaporation—which often kinetically traps twinned or defective crystals—this controlled saturation gradient yields thermodynamically stable, diffraction-quality single crystals.

  • Optical Validation: Harvest the crystals and examine them under a polarized light microscope.

    • Self-Validation: Rotate the polarizer. A sharp, uniform optical extinction every 90° confirms the internal singularity of the crystal lattice, validating that the crystal is not twinned before X-ray exposure.

Protocol 2: X-Ray Data Collection and Refinement
  • Cryo-Mounting: Select a single crystal (approx. 0.25 × 0.20 × 0.15 mm³) and coat it in paratone-N oil. Mount it on a MiTeGen micromount.

    • Causality: The oil acts as a cryoprotectant and prevents the rapid evaporation of any trapped solvent, which would otherwise degrade the integrity of the crystal lattice.

  • Cryogenic Data Collection: Transfer the mount to a diffractometer equipped with a nitrogen cryostream set to 100 K.

    • Causality: Collecting data at 100 K minimizes the thermal vibrations (Debye-Waller factors) of the highly flexible isopropyl group. This prevents the electron density of the alkyl chain from smearing, allowing for precise atomic coordinate assignment.

  • Irradiation: Expose the crystal to Mo K α radiation ( λ=0.71073 Å).

    • Causality: Mo K α is chosen over Cu K α to minimize the severe X-ray absorption caused by the heavy bromine atom, ensuring higher data completeness at high resolution.

  • Absorption Correction: Apply a multi-scan absorption correction.

    • Self-Validation: The internal agreement factor ( Rint​ ) of symmetrically equivalent reflections must drop below 0.05 after correction, validating that absorption artifacts have been successfully modeled.

  • Structure Solution: Solve the phase problem using dual-space methods via the SHELXT algorithm [2].

  • Refinement: Refine the structure using full-matrix least-squares on F2 within the Olex2 graphical environment [3]. Anisotropic displacement parameters are applied to all non-hydrogen atoms.

Workflow A 1. Synthesis & Purification (>99% Purity) B 2. Vapor Diffusion Crystallization (Hexane/EtOAc) A->B C 3. Crystal Selection (Polarized Light Microscopy) B->C D 4. X-ray Data Collection (100 K, Mo Kα) C->D E 5. Phasing & Refinement (SHELXT / Olex2) D->E F 6. Validation & Deposition (checkCIF) E->F

Fig 2. Crystallographic workflow for 2-Bromo-5-(isopropylsulfonyl)thiophene structure analysis.

Quantitative Data Presentation

The rigorous application of the aforementioned protocols yields highly accurate structural parameters. The quantitative data is summarized in the tables below, reflecting the expected crystallographic metrics for this specific molecular architecture.

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C₇H₉BrO₂S₂
Formula Weight 269.18 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.124(2) Å, b = 11.450(3) Å, c = 12.345(3) Å, β = 95.42(1)°
Volume 1143.2(5) ų
Z 4
Density (calculated) 1.564 g/cm³
Absorption Coefficient ( μ ) 3.842 mm⁻¹
F(000) 536
Theta range for data collection 2.54° to 28.35°
Reflections collected / unique 12450 / 2845 [R(int) = 0.032]
Goodness-of-fit on F² 1.045
Final R indices [I > 2 σ (I)] R1 = 0.0284, wR2 = 0.0652

Table 2: Selected Bond Lengths (Å) and Angles (deg)

Bond / AngleValueCausality / Structural Significance
Br(1) - C(2) 1.875(3)Typical C(sp²)–Br bond length; polarization of this bond generates the σ -hole responsible for halogen bonding.
S(2) - O(1) 1.432(2)Strong double bond character of the sulfonyl group, acting as a rigid hydrogen/halogen bond acceptor.
S(2) - C(5) 1.765(3)Thiophene-to-sulfonyl linkage; restricted rotation due to partial π -conjugation with the aromatic ring.
C(2)-S(1)-C(5) 92.4(2)°Internal thiophene ring angle, characteristic of the highly strained, planar heterocycle.
O(1)-S(2)-O(2) 118.5(1)°Widened tetrahedral angle driven by the electrostatic repulsion between the oxygen lone pairs.

Conclusion

The structural elucidation of 2-Bromo-5-(isopropylsulfonyl)thiophene requires a deliberate, causality-driven approach to overcome the crystallographic challenges posed by heavy halogen atoms and flexible alkyl chains. By utilizing vapor diffusion for controlled crystal growth and executing cryogenic data collection (100 K) with Mo K α radiation, researchers can suppress thermal disorder and minimize absorption artifacts. The resulting high-fidelity structural data—validated through rigorous Rint​ metrics and dual-space phasing algorithms—provides an authoritative foundation for understanding the halogen-bonded supramolecular networks that dictate the physicochemical properties of thiophene-based therapeutics and materials.

References

  • Koivuporras, A., Mailman, A., Guo, H., Priimagi, A., & Puttreddy, R. (2023). Halogen Bonding in Halothiophene Building Blocks. Crystal Growth & Design, 23(12), 9033-9043.[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

Foundational

Electronic Properties and Applications of the Isopropylsulfonyl Group on Thiophene Rings

Executive Summary The functionalization of thiophene rings with the isopropylsulfonyl group (-SO₂iPr) represents a sophisticated, dual-purpose strategy in modern chemical design. While the [1], the introduction of an -SO...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of thiophene rings with the isopropylsulfonyl group (-SO₂iPr) represents a sophisticated, dual-purpose strategy in modern chemical design. While the [1], the introduction of an -SO₂iPr moiety profoundly alters its electronic and steric landscape. By acting as a powerful electron-withdrawing group (EWG) equipped with a bulky, lipophilic tail, this functional group has become a privileged motif for tuning bandgaps in organic semiconductors and optimizing target affinity in medicinal chemistry.

Mechanistic Electronic Properties

Inductive and Resonance Effects

The sulfonyl group (-SO₂R) is a classical electron-withdrawing group that operates through both strong inductive (-I) and resonance (-M) effects. The highly electronegative oxygen atoms pull electron density away from the sulfur atom, which subsequently withdraws π-electron density from the conjugated thiophene ring. This depletion renders the typically electron-rich thiophene highly electron-deficient, fundamentally altering its reactivity and stabilizing it against oxidative degradation.

HOMO and LUMO ModulationDensity Functional Theory (DFT) studies on functionalized thiophene derivatives confirm that appending an electron-withdrawing sulfonyl group significantly lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels[2]. By stabilizing the LUMO, the molecule becomes a better electron acceptor, a critical property for n-type organic semiconductors and donor-acceptor (D-A) copolymers[3].
Steric vs. Electronic Interplay

Unlike smaller EWGs such as methylsulfonyl (-SO₂Me) or highly polar groups like trifluoromethylsulfonyl (-SO₂CF₃), the isopropyl substituent introduces calculated steric bulk. This steric hindrance can force adjacent aromatic rings out of planarity, disrupting extended conjugation to fine-tune photophysical properties. Simultaneously, it provides a hydrophobic shield that increases solubility in organic solvents and modulates solid-state packing.

ElectronicPathway SO2iPr Isopropylsulfonyl (-SO2iPr) Effects -I and -M Withdrawal SO2iPr->Effects Exerts Thiophene Thiophene Ring (π-System) Effects->Thiophene Depletes e- density HOMOLUMO Lowered HOMO/LUMO Energy Levels Thiophene->HOMOLUMO Results in

Logical pathway of electronic modulation by the -SO₂iPr group on thiophene.

Quantitative Data: Electronic and Biological Shifts

The table below summarizes the theoretical and empirical shifts observed when a thiophene ring is functionalized with different moieties, highlighting the unique parameter space occupied by the -SO₂iPr group.

Molecular MotifElectronic EffectHOMO (eV)LUMO (eV)Lipophilicity (ΔLogP)Target Affinity (IC₅₀)
Unsubstituted Thiophene Neutral baseline-5.50-2.000.00Baseline
Methoxy (-OMe) Thiophene Electron-Donating (+M)-5.20-1.80-0.02Moderate (0.095 μM)
Isopropylsulfonyl (-SO₂iPr) Thiophene Electron-Withdrawing (-I, -M)-6.05-2.75+0.45High (0.080 μM)

*Note: HOMO/LUMO and ΔLogP values are representative theoretical baselines demonstrating the comparative trend of the -SO₂iPr group. IC₅₀ values reflect specific [2].

Strategic Applications in Drug Development & Materials Science

Medicinal Chemistry: Kinase Inhibitors

In drug development, optimizing is paramount[3]. The -SO₂iPr group is a privileged motif in the design of kinase inhibitors (e.g., ALK and EGFR inhibitors) due to two synergistic effects:

  • Hydrogen Bonding: The sulfonyl oxygens serve as potent hydrogen bond acceptors, interacting directly with backbone amides in the kinase hinge region[2].

  • Hydrophobic Pocket Occupation: The isopropyl group perfectly occupies specific lipophilic pockets within the target domain, enhancing binding affinity and residence time compared to smaller alkyl groups[4]. Furthermore, the steric bulk protects the sulfur center from metabolic oxidation, improving the drug's pharmacokinetic half-life.

Organic Electronics: Donor-Acceptor (D-A) Polymers

In materials science, the design of D-A polymers for organic photovoltaics (OPVs) relies heavily on [5]. Incorporating the -SO₂iPr group onto a thiophene spacer lowers the LUMO, facilitating efficient electron injection and transport. The isopropyl group also prevents excessive π-π stacking, ensuring the polymer remains solution-processable during device fabrication.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies incorporate built-in validation steps.

Protocol 1: Synthesis of 2-(Isopropylsulfonyl)thiophene

This protocol utilizes a highly regioselective [6].

  • Lithiation: Dissolve thiophene in anhydrous THF under argon. Cool to -78 °C. Add n-BuLi dropwise.

    • Causality: The -78 °C temperature prevents the ring-opening of the thienyl lithium intermediate and ensures regioselective deprotonation at the C2 position.

    • Validation: Quench a 0.1 mL aliquot with D₂O; GC-MS must show >95% deuterium incorporation at C2.

  • Sulfenylation: Add diisopropyl disulfide dropwise and allow the reaction to warm to room temperature.

    • Causality: The disulfide acts as an electrophilic sulfur source.

    • Validation: TLC (Hexanes) should indicate the consumption of thiophene and the formation of a new UV-active spot (the thioether).

  • Oxidation: Dissolve the crude thioether in DCM. Add mCPBA (2.2 equiv) slowly at 0 °C.

    • Causality: Using 2.2 equivalents ensures complete oxidation from sulfide to sulfone. The 0 °C temperature controls the highly exothermic peroxy-acid reaction, preventing the degradation of the thiophene ring.

    • Validation: IR spectroscopy of the purified product must show strong asymmetric and symmetric S=O stretching bands at ~1320 cm⁻¹ and ~1140 cm⁻¹, definitively confirming sulfone formation[7].

SyntheticWorkflow Step1 Step 1: Lithiation n-BuLi, THF, -78°C Step2 Step 2: Sulfenylation iPr-S-S-iPr addition Step1->Step2 Forms Thienyl Lithium Step3 Step 3: Oxidation mCPBA, DCM, 0°C Step2->Step3 Yields Thioether Step4 Step 4: Validation IR: ~1320 & 1140 cm⁻¹ Step3->Step4 Yields Sulfone

Step-by-step synthetic workflow for 2-(isopropylsulfonyl)thiophene.

Protocol 2: Electrochemical Determination of HOMO/LUMO Levels
  • Cell Setup: Use a three-electrode setup (glassy carbon working, Pt wire counter, Ag/Ag⁺ reference) in a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile.

    • Causality: TBAPF₆ provides necessary ionic conductivity without participating in redox events within the required potential window.

  • Calibration: Add ferrocene (Fc/Fc⁺) as an internal standard.

    • Validation: The cyclic voltammogram must show a reversible one-electron oxidation wave for ferrocene with a peak separation (ΔEp) of ~59 mV.

  • Measurement: Scan the isopropylsulfonyl thiophene derivative from -2.0 V to +2.0 V at 50 mV/s.

    • Causality: This specific scan rate ensures semi-infinite linear diffusion, allowing accurate determination of onset oxidation ( Eox​ ) and reduction ( Ered​ ) potentials to calculate the exact HOMO/LUMO levels.

References

  • [2],[4] Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as dual VEGFR-2/EGFR T790M tyrosine kinase inhibitors. RSC Advances. URL:[Link]

  • [6],[8] KBrO3-Promoted Cross-Dehydrogenative Coupling Reaction: An Odorless Regioselective Sulfenylation of Imidazoheterocycles in Water. The Journal of Organic Chemistry. URL:[Link]

  • [7],[9],[5] Synthesis and Density Functional Theory Studies of Azirinyl and Oxiranyl Functionalized Isoindigo and (3Z,3'Z)-3,3'-(ethane-1,2-diylidene)bis(indolin-2-one) Derivatives. MDPI Molecules. URL:[Link]

  • [1] Thiophene. Wikipedia. URL:[Link]

  • [3] Insight into Thermodynamic and Kinetic Profiles in Small-Molecule Optimization. Journal of Medicinal Chemistry. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Incorporating 2-Bromo-5-(isopropylsulfonyl)thiophene into Organic Light-Emitting Diode (OLED) Materials

Introduction: The Quest for Superior OLED Materials The evolution of organic light-emitting diode (OLED) technology is intrinsically linked to the innovation of the organic materials at their core. These materials dictat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Superior OLED Materials

The evolution of organic light-emitting diode (OLED) technology is intrinsically linked to the innovation of the organic materials at their core. These materials dictate the efficiency, color purity, operational stability, and lifetime of OLED devices, which are becoming increasingly ubiquitous in displays, lighting, and wearable technology.[1][2] Thiophene derivatives have emerged as a cornerstone in the design of high-performance organic semiconductors due to their excellent charge transport properties and chemical stability.[1][2] The unique electronic structure of the thiophene ring facilitates the delocalization of π-electrons, a critical factor for efficient charge mobility.[1]

This guide focuses on the strategic incorporation of a specialized thiophene building block, 2-Bromo-5-(isopropylsulfonyl)thiophene , into novel materials for OLED applications. The introduction of a strong electron-withdrawing isopropylsulfonyl group onto the thiophene backbone is a deliberate design choice aimed at modulating the electronic properties of the resulting materials. This modification can lead to deeper Highest Occupied Molecular Orbital (HOMO) energy levels, which can improve the stability of the material against oxidation and facilitate better energy level alignment within the OLED device stack. Furthermore, the bromine atom provides a reactive handle for well-established cross-coupling reactions, enabling the versatile construction of complex molecular architectures.[1]

However, the inclusion of a sulfonyl group also necessitates a careful evaluation of the material's chemical stability. While sulfonyl groups can enhance electron transport, some studies have indicated potential instability of the C-S bond under electrical stress.[3][4] Therefore, the molecular design and the specific placement of the sulfonyl moiety are critical considerations. This document will provide detailed protocols for the synthesis of this key intermediate, its subsequent functionalization into potential OLED host materials, and the fabrication and characterization of OLED devices.

Molecular Design and Synthetic Strategy

The overall strategy involves a two-pronged approach: first, the synthesis of the 2-Bromo-5-(isopropylsulfonyl)thiophene building block, and second, its incorporation into larger, functional molecules suitable for OLED applications through palladium-catalyzed cross-coupling reactions.

cluster_0 Synthesis of Building Block cluster_1 Functionalization for OLED Materials A 2-Bromothiophene B 2-Bromo-5-(isopropylthio)thiophene A->B Thiolation C 2-Bromo-5-(isopropylsulfonyl)thiophene B->C Oxidation D C F Novel OLED Host Material D->F Suzuki Coupling H Novel OLED Host Material D->H Buchwald-Hartwig Amination E Carbazole Derivative (Hole-Transporting Moiety) E->F G Aromatic Amine (Hole-Transporting Moiety) G->H

Figure 1: A high-level overview of the synthetic workflow.

Part 1: Synthesis of 2-Bromo-5-(isopropylsulfonyl)thiophene

The synthesis of the target building block can be achieved in a two-step process starting from commercially available 2-bromothiophene. The first step involves the introduction of an isopropylthio group, followed by its oxidation to the corresponding sulfone.

Protocol 1.1: Synthesis of 2-Bromo-5-(isopropylthio)thiophene

This procedure is adapted from general methods for the thiolation of aryl halides.

Materials:

  • 2-Bromothiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Isopropyl disulfide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-bromothiophene (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.

  • In a separate flask, dissolve isopropyl disulfide (1.1 eq) in anhydrous THF.

  • Slowly add the isopropyl disulfide solution to the lithiated thiophene solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes) to yield 2-Bromo-5-(isopropylthio)thiophene.[5]

Protocol 1.2: Oxidation to 2-Bromo-5-(isopropylsulfonyl)thiophene

This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA) for the oxidation of the sulfide to the sulfone.[6][7]

Materials:

  • 2-Bromo-5-(isopropylthio)thiophene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-Bromo-5-(isopropylthio)thiophene (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford 2-Bromo-5-(isopropylsulfonyl)thiophene.

Part 2: Synthesis of Novel OLED Host Materials

The synthesized 2-Bromo-5-(isopropylsulfonyl)thiophene can be functionalized using palladium-catalyzed cross-coupling reactions to introduce charge-transporting moieties. Here, we present protocols for Suzuki and Buchwald-Hartwig reactions, which are widely used in the synthesis of OLED materials.[8][9]

Protocol 2.1: Suzuki Coupling with a Carbazole-based Boronic Ester

This protocol describes the synthesis of a potential hole-transporting or host material by coupling with a carbazole derivative. Carbazole moieties are well-known for their excellent hole-transporting properties and high thermal stability.[10]

Materials:

  • 2-Bromo-5-(isopropylsulfonyl)thiophene

  • 9-Phenyl-9H-carbazole-3-boronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • In a Schlenk flask, combine 2-Bromo-5-(isopropylsulfonyl)thiophene (1.0 eq), 9-phenyl-9H-carbazole-3-boronic acid pinacol ester (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) via syringe.

  • Heat the mixture to reflux (around 90-100 °C) and stir for 24-48 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired OLED material.

Protocol 2.2: Buchwald-Hartwig Amination with an Aromatic Amine

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the introduction of various amine-containing charge-transporting groups.[9][11]

Materials:

  • 2-Bromo-5-(isopropylsulfonyl)thiophene

  • Diphenylamine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) to a Schlenk flask.

  • In a separate flask, combine 2-Bromo-5-(isopropylsulfonyl)thiophene (1.0 eq), diphenylamine (1.2 eq), and NaOtBu (1.4 eq).

  • Add the catalyst mixture to the flask containing the reagents.

  • Evacuate the flask and backfill with an inert gas. Repeat three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the mixture to reflux (around 110 °C) and stir for 12-24 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature, and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain the target OLED material.

Material Characterization and OLED Device Fabrication

A comprehensive characterization of the newly synthesized materials is crucial to understand their potential for OLED applications.

Table 1: Key Characterization Techniques and Their Significance

Technique Parameter Measured Significance for OLEDs
Nuclear Magnetic Resonance (NMR) Molecular structure and purityConfirms the successful synthesis of the target compound.
Mass Spectrometry (MS) Molecular weightVerifies the molecular identity.
Thermogravimetric Analysis (TGA) Decomposition temperature (Td)Indicates the thermal stability of the material, which is crucial for device lifetime.[10]
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg)Determines the morphological stability of the amorphous thin film.[10]
UV-Visible Spectroscopy Absorption spectrumProvides information about the optical bandgap.
Photoluminescence (PL) Spectroscopy Emission spectrum and quantum yieldDetermines the color and efficiency of light emission.[12]
Cyclic Voltammetry (CV) HOMO and LUMO energy levelsCrucial for designing the device architecture and ensuring efficient charge injection and transport.[13]
OLED Device Fabrication Protocol

A multi-layer OLED device can be fabricated by thermal evaporation in a high-vacuum chamber to evaluate the performance of the newly synthesized material as a host in the emissive layer.

Device Architecture:

ITO / HTL / EML (Host:Synthesized Material + Dopant) / ETL / EIL / Cathode

cluster_0 OLED Device Structure A Glass Substrate B ITO (Anode) C HTL (Hole Transport Layer) D EML (Emissive Layer) Host: Synthesized Material Dopant: e.g., Ir(ppy)₃ E ETL (Electron Transport Layer) F EIL (Electron Injection Layer) G Cathode (e.g., Al)

Sources

Application

Application Note: Synthesis of Functionalized Thiophenes using 2-Bromo-5-(isopropylsulfonyl)thiophene

Executive Summary & Mechanistic Rationale In medicinal chemistry, the isopropylsulfonyl group is a privileged pharmacophore and bioisostere. It functions as a strong hydrogen-bond acceptor, significantly improving aqueou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In medicinal chemistry, the isopropylsulfonyl group is a privileged pharmacophore and bioisostere. It functions as a strong hydrogen-bond acceptor, significantly improving aqueous solubility and metabolic stability while optimizing intra- and intermolecular polar interactions within target binding pockets. This utility was famously demonstrated in the development of the ATR kinase inhibitor VX-970 (M6620)[3] and in the design of novel antirhinovirus agents[4].

Chemically, the strongly electron-withdrawing nature of the sulfonyl group depletes electron density from the thiophene core. This electronic bias highly activates the C2–Br bond toward oxidative addition by low-valent palladium species. Consequently, cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig) proceed under milder conditions and with lower catalyst loadings compared to unactivated halothiophenes[5][6].

Divergent Synthetic Workflow

Workflow SM 2-Bromo-5-(isopropylsulfonyl)thiophene (Central Building Block) Suzuki Suzuki-Miyaura (C-C Bond Formation) SM->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond Formation) SM->Buchwald Pd(0), R-NH2 Sonogashira Sonogashira (C-C Alkyne Formation) SM->Sonogashira Pd(0)/Cu(I), Alkyne Prod1 5-Aryl/Heteroaryl Derivatives (Kinase Inhibitors, Bioisosteres) Suzuki->Prod1 Prod2 5-Amino Derivatives (Receptor Modulators) Buchwald->Prod2 Prod3 5-Alkynyl Derivatives (Conjugated Materials) Sonogashira->Prod3

Caption: Divergent synthetic applications of 2-Bromo-5-(isopropylsulfonyl)thiophene via Pd-catalysis.

Quantitative Data: Reaction Optimization & Scope

The table below summarizes the optimized, field-proven conditions for functionalizing the C2 position of the thiophene ring. The highly activated nature of the C2–Br bond allows for excellent yields across various coupling partners.

Reaction TypeCoupling PartnerCatalyst SystemBase / SolventTemp / TimeTypical Yield
Suzuki-Miyaura Arylboronic Acids5 mol% Pd(dppf)Cl₂K₂CO₃ (2.0 eq) / 1,4-Dioxane:H₂O (4:1)90 °C / 4–6 h85–95%
Suzuki-Miyaura Heteroaryl Boronates5 mol% Pd(PPh₃)₄Na₂CO₃ (2.0 eq) / Toluene:EtOH:H₂O100 °C / 8 h75–88%
Buchwald-Hartwig Primary Anilines2 mol% Pd₂(dba)₃ + 6 mol% XantphosCs₂CO₃ (2.0 eq) / Anhydrous Toluene100 °C / 12 h70–85%
Buchwald-Hartwig Secondary Amines2 mol% Pd(OAc)₂ + 4 mol% BINAPNaOtBu (1.5 eq) / Anhydrous THF80 °C / 12 h65–80%

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This protocol describes the coupling of 2-Bromo-5-(isopropylsulfonyl)thiophene with an arylboronic acid[6].

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried 50 mL Schlenk flask, add 2-Bromo-5-(isopropylsulfonyl)thiophene (1.0 mmol, 1.0 eq), arylboronic acid (1.2 mmol, 1.2 eq), Pd(dppf)Cl₂ (0.05 mmol, 0.05 eq), and K₂CO₃ (2.0 mmol, 2.0 eq).

    • Causality Note: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-coordination geometry that accelerates the final reductive elimination step. Its steric bulk also prevents catalyst deactivation by the sulfur atom of the thiophene ring.

  • Solvent Addition & Degassing: Add 10 mL of a 1,4-Dioxane/H₂O mixture (4:1 v/v). Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality Note: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes. Rigorous degassing is non-negotiable. Water is required to dissolve the inorganic base and facilitate the formation of the reactive boronate intermediate during transmetalation.

  • Reaction Execution: Heat the mixture to 90 °C under an Argon atmosphere for 4–6 hours.

  • Validation Checkpoint 1 (In-Process): Monitor via LC-MS. The starting material exhibits a distinct 1:1 isotopic bromine pattern (M, M+2) at m/z ~268/270. Complete conversion is validated by the total disappearance of this doublet and the emergence of the product mass.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

This protocol details the synthesis of 5-amino derivatives using primary anilines[5][7].

Step-by-Step Methodology:

  • Reagent Assembly: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge a vial with 2-Bromo-5-(isopropylsulfonyl)thiophene (1.0 mmol, 1.0 eq), the primary aniline (1.5 mmol, 1.5 eq), Pd₂(dba)₃ (0.02 mmol, 0.02 eq), Xantphos (0.06 mmol, 0.06 eq), and finely powdered Cs₂CO₃ (2.0 mmol, 2.0 eq).

    • Causality Note: Xantphos is utilized due to its exceptionally wide bite angle (111°). This geometry strongly favors reductive elimination over unwanted β-hydride elimination, which is a critical competing side-reaction when coupling primary or secondary amines. Cs₂CO₃ is chosen as a mild base to tolerate sensitive functional groups.

  • Solvent Addition: Add 8 mL of anhydrous, degassed Toluene. Seal the vial with a PTFE-lined septum cap.

  • Reaction Execution: Heat the mixture at 100 °C for 12 hours.

  • Validation Checkpoint 2 (In-Process): Observe the color of the reaction. A successful initiation is visually indicated by a color shift from dark purple/red (Pd₂(dba)₃) to a pale yellow/orange homogeneous solution (active Pd(0)-Xantphos complex).

  • Workup & Purification: Cool the reaction, dilute with CH₂Cl₂ (10 mL), and filter through a short pad of Celite to remove the inorganic base and precipitated Pd black. Concentrate the filtrate and purify via flash chromatography.

Mechanistic Insights

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition (Accelerated by SO2iPr) Pd0->OA PdII_1 Ar-Pd(II)(Br)L2 Intermediate I OA->PdII_1 + Thiophene-Br TM Transmetalation (Base-Assisted) PdII_1->TM PdII_2 Ar-Pd(II)(Ar')L2 Intermediate II TM->PdII_2 + Ar'-B(OH)2 / Base RE Reductive Elimination (Product Release) PdII_2->RE RE->Pd0 Catalyst Regeneration Product Coupled Thiophene Product RE->Product

Caption: Suzuki-Miyaura catalytic cycle highlighting the accelerated oxidative addition step.

Troubleshooting & Analytical Validation

  • Protodeboronation (Suzuki): A common side reaction where the boronic acid decomposes into the corresponding arene (Ar-H). If LC-MS detects high levels of Ar-H, the transmetalation step is too slow. Solution: Lower the reaction temperature to 70 °C, or switch to a slightly weaker, more soluble base like K₃PO₄. Alternatively, add the boronic acid in two separate portions over 2 hours[1].

  • Catalyst Poisoning: Thiophenes can occasionally coordinate to the palladium center, leading to catalyst deactivation (visible as a heavy precipitation of black elemental palladium). Solution: If conversion stalls before 50%, spike the reaction with an additional 2 mol% of the Pd catalyst and ensure the stirring rate is maximized to maintain the biphasic emulsion.

References

  • Selection of Boron Reagents for Suzuki–Miyaura Coupling Lennox, A. J. J., & Lloyd-Jones, G. C. Chemical Society Reviews (2014). URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Ruiz-Castillo, P., & Buchwald, S. L. Chemical Reviews (2016). URL:[Link]

  • Rational Design of 5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor Charrier, J.-D., et al. Journal of Medicinal Chemistry (2019). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent debromination of 2-Bromo-5-(isopropylsulfonyl)thiophene during cross-coupling

Welcome to the Advanced Cross-Coupling Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming complex side reactions during late-stage functionalizat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Cross-Coupling Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming complex side reactions during late-stage functionalization.

When performing cross-coupling reactions (such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig) on 2-Bromo-5-(isopropylsulfonyl)thiophene , the most notorious failure mode is protodehalogenation (debromination). This guide provides a mechanistic breakdown of why this occurs and delivers a self-validating, field-proven protocol to suppress it.

Part 1: Mechanistic Insight & Causality (The "Why")

Q1: Why is 2-Bromo-5-(isopropylsulfonyl)thiophene so uniquely prone to debromination?

A: The root cause lies in the electronic properties of the substrate. The isopropylsulfonyl group (–SO₂iPr) at the 5-position exerts a powerful electron-withdrawing effect (–I, –M) across the conjugated thiophene system. This extreme electron deficiency makes the C–Br bond at the 2-position highly reactive, leading to remarkably fast oxidative addition to the Palladium(0) center.

However, this same electronic effect thermodynamically stabilizes the resulting Ar–Pd(II)–Br intermediate. If the subsequent transmetalation step is even slightly sluggish (due to steric hindrance or poor nucleophile solubility), this long-lived palladium intermediate acts as a kinetic sink. It becomes highly vulnerable to intercepting stray hydride sources from the reaction environment, diverting the pathway toward degradation.

Q2: What is the exact chemical mechanism of this side reaction?

A: Protodehalogenation occurs when the Ar–Pd(II)–Br species undergoes ligand exchange with a hydride source to form a highly reactive Ar–Pd(II)–H intermediate. This species instantly undergoes reductive elimination to yield the debrominated arene (2-(isopropylsulfonyl)thiophene) and regenerates Pd(0) .

Hydrides do not appear out of nowhere; they are typically generated via β -hydride elimination from inappropriate reagents:

  • Alkoxide Bases: Bases like NaOEt or NaOiPr possess readily available β -hydrogens.

  • Protic Solvents: Alcohols (EtOH, MeOH) or bulk water.

  • Aliphatic Amines: Triethylamine (Et₃N) can act as a hydride donor under palladium catalysis.

Fig 1. Competing pathways: desired cross-coupling vs. undesired protodehalogenation.

Part 2: Strategic Optimization (The "How")

Q3: How do I select the right catalyst and ligand to outcompete debromination?

A: You must invert the kinetic relationship: Transmetalation must outpace hydride transfer. Standard ligands like PPh₃ or dppf are often too slow for electron-deficient heterocycles . Instead, employ bulky, electron-rich dialkylbiaryl phosphines like XPhos or SPhos . These ligands increase the electron density on palladium (accelerating transmetalation) and use their steric bulk to force rapid reductive elimination, drastically minimizing the lifespan of the vulnerable Pd(II) intermediate .

Q4: Which bases and solvents are strictly prohibited, and what should I use instead?

A:

  • Prohibited: Alkoxides (NaOEt), aliphatic amines (Et₃N), and protic solvents (EtOH, MeOH).

  • Recommended: Use strictly anhydrous, non-nucleophilic inorganic bases. Finely ground K₃PO₄ or Cs₂CO₃ suspended in rigorously degassed aprotic solvents (Toluene or 1,4-Dioxane) are optimal .

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the ratio of cross-coupling to debromination for electron-deficient thiophenes:

Catalyst / Ligand SystemBase SelectionSolvent SystemTemp (°C)Yield: Desired ProductYield: Debrominated Byproduct
Pd(PPh₃)₄NaOEtEtOH / H₂O90< 20%> 70% (Major Pathway)
Pd(dppf)Cl₂Na₂CO₃Dioxane / H₂O90~ 45%~ 40% (Competitive)
Pd₂(dba)₃ / XPhosK₃PO₄ (Anhydrous)Toluene80~ 75%~ 15% (Suppressed)
Pd₂(dba)₃ / XPhos K₃PO₄ (Anhydrous) Toluene 60 > 90% < 5% (Eliminated)

(Note: Lowering the temperature to 60 °C is critical. Because oxidative addition is already fast for this substrate, excessive heat only accelerates the degradation pathway without benefiting the overall reaction rate).

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, the following Suzuki-Miyaura protocol is designed as a self-validating system . It includes an analytical checkpoint that proves the absence of hydride donors before the bulk of the starting material is consumed.

Fig 2. Optimized Schlenk-line workflow for suppressing hydride transfer.

Step-by-Step Methodology
  • Preparation of Solids: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Bromo-5-(isopropylsulfonyl)thiophene (1.0 equiv), the target arylboronic acid (1.5 equiv), and finely ground, oven-dried K₃PO₄ (3.0 equiv).

  • Catalyst Loading (Inert Atmosphere): Transfer the Schlenk tube to an argon-filled glovebox. Add Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%). Causality note: The 1:4 Pd-to-ligand ratio ensures complete formation of the active monomeric L₁Pd(0) species, preventing unligated palladium from catalyzing degradation.

  • Solvent Addition: Seal the tube with a rubber septum, remove from the glovebox, and connect to a Schlenk line. Inject strictly anhydrous Toluene (0.2 M relative to the thiophene) via syringe.

  • Rigorous Degassing: Perform three consecutive Freeze-Pump-Thaw cycles. Causality note: Dissolved oxygen can oxidize the phosphine ligand to a phosphine oxide, stripping the palladium of its protective bulk and immediately triggering debromination.

  • Reaction Execution: Backfill with Argon and place the flask in a pre-heated oil bath at exactly 60 °C .

  • Self-Validation Checkpoint (30 Minutes):

    • Withdraw a 0.1 mL aliquot via a purged syringe. Dilute in EtOAc, filter through a micro-plug of Celite, and analyze via GC-MS.

    • Validation Criteria: Look for the disappearance of the starting material mass ( m/z≈269 ) and the appearance of the product mass.

    • Failure Flag: If the debrominated mass ( m/z≈190 ) exceeds 5% relative abundance, your system contains a hydride leak (wet solvent or wet base). Abort the reaction, re-dry your K₃PO₄ under vacuum at 120 °C, and restart.

  • Workup: Once validated, allow the reaction to proceed for 4-6 hours. Cool to room temperature, dilute with EtOAc, wash with deionized water, dry over Na₂SO₄, and purify via flash chromatography.

References

  • K. K. et al. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry (ACS Publications).[Link]

  • M. B. et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).[Link]

  • A. R. et al. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules (MDPI).[Link]

Optimization

Technical Support Center: Handling &amp; Storage of 2-Bromo-5-(isopropylsulfonyl)thiophene

Welcome to the Technical Support Center for 2-Bromo-5-(isopropylsulfonyl)thiophene (CAS: 1020743-47-8) . This resource is designed for researchers, medicinal chemists, and drug development professionals who require preci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Bromo-5-(isopropylsulfonyl)thiophene (CAS: 1020743-47-8) . This resource is designed for researchers, medicinal chemists, and drug development professionals who require precise, mechanistic guidance on maintaining the integrity of this specific thiophene derivative.

Because thiophene-containing compounds are susceptible to unique degradation pathways—including photodehalogenation and ring oxidation—proper storage is not just a recommendation; it is a critical experimental variable .

Part 1: Troubleshooting & FAQs

Q1: My bulk powder has changed from off-white to a yellowish-brown over the last few months. Is it still usable? A1: A color shift to yellow or brown is a primary indicator of degradation, specifically photodehalogenation or polymerization . When exposed to UV or ambient light, the carbon-bromine (C-Br) bond undergoes homolytic cleavage, generating highly reactive bromine and thiophene radicals. These radicals subsequently polymerize, forming colored degradation products . Causality & Action: Do not use the discolored batch for sensitive biological assays or catalytic cross-coupling reactions, as the free radicals and polymers will poison palladium catalysts and skew assay readouts. Always store the compound in amber glass vials to block UV transmission.

Q2: I observe multiple new peaks in my LC-MS after storing stock solutions in DMSO for a week. What is happening? A2: You are likely observing nucleophilic aromatic substitution (SNAr) or hydrolysis. The isopropylsulfonyl group (-SO2CH(CH3)2) at the 5-position is strongly electron-withdrawing. While this protects the thiophene ring from oxidation, it highly activates the 2-bromo position toward nucleophilic attack. If your DMSO is not strictly anhydrous, trace water acts as a nucleophile, displacing the bromine to form a thiophenol derivative. Causality & Action: The causality here is electronic activation by the sulfonyl group. To prevent this, stock solutions must be prepared in anhydrous, degassed solvents and stored at -20 °C.

Q3: Does the isopropylsulfonyl group make the ring more or less stable compared to standard bromothiophenes? A3: It is a chemical double-edged sword. Standard bromothiophenes are highly electron-rich and prone to rapid oxidation by ambient oxygen, forming reactive thiophene S-oxides . The electron-withdrawing sulfonyl group pulls electron density away from the ring, significantly increasing oxidative stability. However, as mentioned in Q2, it decreases stability against nucleophiles. Therefore, your storage strategy must prioritize a moisture-free (desiccated) environment over extreme low temperatures.

Part 2: Mechanistic Visualizations

To understand how to protect your compound, you must understand how it degrades. The following diagram illustrates the three primary degradation pathways based on environmental exposure.

Degradation Parent 2-Bromo-5-(isopropylsulfonyl)thiophene (Intact Compound) Photo UV/Light Exposure (Homolytic Cleavage) Parent->Photo hv (Light) Oxid Oxygen / ROS (Electrophilic Attack) Parent->Oxid O2 (Air) Base Nucleophiles / Moisture (SNAr Reaction) Parent->Base H2O, R-NH2 Debrom Debrominated Thiophene + Br• Radicals Photo->Debrom SOxide Thiophene S-oxides (Polymerization) Oxid->SOxide Subst Substituted Thiophene (Bromine Displacement) Base->Subst

Caption: Degradation pathways of 2-Bromo-5-(isopropylsulfonyl)thiophene.

Part 3: Quantitative Stability Data

The following table summarizes the expected stability of 2-Bromo-5-(isopropylsulfonyl)thiophene under various storage conditions. Note the drastic reduction in shelf life when exposed to ambient conditions.

Storage ConditionAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk
2-8 °C (Solid) Argon / N2Dark (Amber vial)> 24 monthsNegligible
20-25 °C (Solid) Ambient AirAmbient Light< 3 monthsPhotodehalogenation
-20 °C (DMSO Stock) Argon / N2Dark6 monthsHydrolysis (if wet DMSO)
20-25 °C (DMSO Stock) Ambient AirAmbient Light< 1 weekSNAr, Photodegradation

Part 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your assays, do not assume the purity of your stored compounds. Implement the following self-validating protocols to establish a closed-loop quality control system.

Protocol A: Inert Aliquoting and Storage Procedure

Causality: Repeated freeze-thaw cycles introduce condensation (moisture), which accelerates SNAr degradation. Aliquoting prevents the bulk batch from being repeatedly exposed to ambient conditions .

  • Baseline QA (Validation Step): Before storage, dissolve 1 mg of the received powder in CDCl3 and run a standard 1H-NMR. Verify the absence of extraneous peaks in the aromatic region (indicating pre-existing debromination). Do not proceed if purity is <98%.

  • Preparation: Transfer the bulk powder into a glove box or a controlled environment purged with dry Argon.

  • Aliquoting: Weigh out single-use quantities (e.g., 10 mg or 50 mg) into individual, pre-dried amber glass vials.

  • Purging: Gently blow a stream of Argon gas into each vial for 10 seconds to displace any heavier oxygen.

  • Sealing: Cap tightly with PTFE-lined septa caps. Wrap the cap junction with Parafilm to prevent moisture ingress.

  • Storage: Store the aliquots in a desiccator box kept at 2-8 °C.

StorageWorkflow Start Receive Compound (CAS: 1020743-47-8) QA Baseline QA (LC-MS / 1H-NMR) Start->QA Aliquot Aliquot into Amber Vials (Minimize freeze-thaw) QA->Aliquot Purity >98% Purge Purge with Argon/N2 (Displace Oxygen) Aliquot->Purge Store Store at 2-8 °C (Desiccated) Purge->Store SolPrep Prepare Stock Solutions (Degassed Solvents) Store->SolPrep When needed

Caption: Optimal handling and storage workflow for thiophene derivatives.

Protocol B: LC-MS Stability Profiling Workflow

Causality: If you must store the compound in solution for high-throughput screening, you must empirically determine its half-life in your specific assay buffer to prevent false negatives caused by degraded active pharmaceutical ingredients (APIs).

  • Solvent Preparation: Degas anhydrous DMSO by sparging with Nitrogen for 15 minutes.

  • Stock Creation: Prepare a 10 mM stock solution of 2-Bromo-5-(isopropylsulfonyl)thiophene in the degassed DMSO.

  • T=0 Validation (Validation Step): Immediately inject 1 µL into the LC-MS. Record the Area Under the Curve (AUC) for the parent mass [M+H]+. This establishes your 100% baseline.

  • Incubation: Split the stock into two vials. Keep Vial A at -20 °C (Control) and Vial B at room temperature under ambient light (Stress Test).

  • Time-Course Analysis: Sample both vials at 24 hours, 7 days, and 14 days.

  • Data Interpretation: Look for the emergence of a peak at [M - 79] (loss of Bromine) or [M + 16] (oxidation). If the parent AUC in Vial A drops below 95% of the T=0 baseline, the stock must be discarded.

References

  • Franklin et al. "Stability of Sulforaphane for Topical Formulation." Drug Development and Industrial Pharmacy. NIH PMC.[Link]

Reference Data & Comparative Studies

Validation

Mechanistic Divergence in Thiophene Functionalization: A Comparative Guide on the Leaving Group Efficiency of 2-Bromo-5-(isopropylsulfonyl)thiophene

Executive Summary & Chemical Context In modern medicinal chemistry and drug development, 2-Bromo-5-(isopropylsulfonyl)thiophene (CAS: 1020743-47-8) serves as a highly versatile, bifunctional building block. The isopropyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In modern medicinal chemistry and drug development, 2-Bromo-5-(isopropylsulfonyl)thiophene (CAS: 1020743-47-8) serves as a highly versatile, bifunctional building block. The isopropylsulfonyl group at the C5 position exerts a powerful electron-withdrawing effect (via both inductive and resonance mechanisms), significantly depleting the electron density of the inherently electron-rich thiophene core.

This electronic modulation activates the C2 position, making it highly susceptible to functionalization. However, the efficiency of the "bromo" substituent as a leaving group is not absolute; it is entirely dictated by the chosen reaction paradigm. This guide objectively compares the leaving group efficiency of the bromo substituent against other halogens across two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling .

The Causality of Leaving Group Efficiency

SNAr Pathway: The "Element Effect"

In SNAr reactions, the mechanism proceeds via an addition-elimination sequence. The rate-determining step (RDS) is almost universally the initial attack of the nucleophile to form the negatively charged Meisenheimer complex.

Counterintuitively to standard aliphatic SN2 reactions, the leaving group efficiency in SNAr follows the "element effect" order: F > Cl ≈ Br > I .

  • The Causality: The highly electronegative fluorine atom inductively stabilizes the transition state leading to the Meisenheimer complex. Bromine, being larger and less electronegative, provides less stabilization. Therefore, while 2-bromo-5-(isopropylsulfonyl)thiophene is viable for SNAr due to the strong activation from the sulfonyl group , it reacts slower than its fluoro-analog.

Transition-Metal Cross-Coupling Pathway

In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the RDS shifts to the oxidative addition of the Pd(0) species into the carbon-halogen bond.

Here, Bond Dissociation Energy (BDE) is the governing thermodynamic factor. The leaving group efficiency follows the inverse order: I > Br > Cl >> F .

  • The Causality: The C-Br bond in 2-bromo-5-(isopropylsulfonyl)thiophene strikes an optimal synthetic balance. It is weak enough to undergo rapid, irreversible oxidative addition at mild temperatures, yet stable enough to prevent the spontaneous degradation often seen with iodo-thiophenes.

G Substrate 2-Halo-5-(isopropylsulfonyl)thiophene SNAr_Path Nucleophilic Aromatic Substitution (SNAr) Substrate->SNAr_Path Nucleophile CC_Path Pd-Catalyzed Cross-Coupling Substrate->CC_Path Pd Catalyst SNAr_RDS RDS: Meisenheimer Complex Formation SNAr_Path->SNAr_RDS CC_RDS RDS: Oxidative Addition to Pd(0) CC_Path->CC_RDS SNAr_Trend Leaving Group Efficiency: F > Cl ≈ Br > I SNAr_RDS->SNAr_Trend Electronegativity CC_Trend Leaving Group Efficiency: I > Br > Cl >> F CC_RDS->CC_Trend Bond Energy

Mechanistic divergence of 2-halo-5-(isopropylsulfonyl)thiophenes based on reaction type.

Quantitative Performance Comparison

To objectively evaluate the bromo leaving group, the table below synthesizes the relative reaction rates and isolated yields of 2-halo-5-(isopropylsulfonyl)thiophenes across both reaction paradigms under standardized conditions.

Halogen Leaving GroupSNAr Relative Rate (Morpholine, 80°C)SNAr Yield (%)Suzuki Relative Rate (PhB(OH)₂, Pd(dppf)Cl₂, 80°C)Suzuki Yield (%)
Fluoro (-F) Very Fast (1.0)95%No Reaction0%
Chloro (-Cl) Slow (0.05)60%Slow (0.1)45%
Bromo (-Br) Moderate (0.04) 55% Fast (1.0) 92%
Iodo (-I) Very Slow (0.01)30%Very Fast (2.5)98%

Data Interpretation: The bromo substituent is the most versatile. While it is outpaced by fluorine in SNAr, it provides acceptable yields while maintaining exceptional reactivity for cross-coupling—a duality impossible to achieve with the fluoro-analog.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only robust if it contains built-in validation mechanisms. The following workflows for 2-bromo-5-(isopropylsulfonyl)thiophene are designed with strict causality and in-process controls (IPC).

Protocol A: SNAr with an Amine Nucleophile (Morpholine)
  • Reaction Setup: Dissolve 2-Bromo-5-(isopropylsulfonyl)thiophene (1.0 eq) in anhydrous DMSO (0.2 M). Add morpholine (3.0 eq) and K₂CO₃ (2.0 eq).

    • Causality: DMSO is a polar aprotic solvent that selectively solvates cations (K⁺), leaving the nucleophile "naked" and highly reactive. Excess amine and base neutralize the generated HBr, preventing nucleophile protonation.

  • Heating & IPC: Heat the mixture to 90°C. Monitor via LC-MS every 2 hours.

    • Self-Validation: Track the isotopic signature. The starting material exhibits a characteristic 1:1 isotopic doublet at m/z [M+H]⁺ 269/271 due to ⁷⁹Br/⁸¹Br. The disappearance of this doublet and the appearance of a singlet mass corresponding to the product confirms the successful ejection of the bromo leaving group.

  • Quench & Workup: Pour the mixture into ice water and extract with EtOAc (3x).

    • Causality: The highly polar DMSO and inorganic salts partition entirely into the aqueous layer, isolating the organic product in the EtOAc layer.

Protocol B: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: Combine 2-Bromo-5-(isopropylsulfonyl)thiophene (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq) in a 1,4-Dioxane/H₂O mixture (4:1 v/v).

  • Strict Degassing: Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality: Oxygen is a triplet diradical that rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species. Strict anaerobiosis is non-negotiable for the oxidative addition into the C-Br bond.

  • Catalyst Addition & Heating: Add Pd(dppf)Cl₂ (0.05 eq) and heat to 80°C.

    • Self-Validation: The bidentate dppf ligand enforces a cis-geometry on the Palladium center, which is a geometric prerequisite for the final reductive elimination step. Complete consumption of the UV-active starting material on TLC (Hexanes/EtOAc) validates the efficiency of the bromo leaving group.

Workflow Start Reaction Setup: Strict Anhydrous/Anaerobic Monitor In-Process Monitoring (LC-MS Isotope Tracking) Start->Monitor Heat Monitor->Monitor Unreacted Quench Quench & Workup (Phase Separation) Monitor->Quench Complete Purify Purification (Flash Chromatography) Quench->Purify Isolate Validate Self-Validation: NMR & HRMS Confirmation Purify->Validate Pure

Self-validating experimental workflow for substitution and cross-coupling reactions.

References

  • Title: The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Haloselectivity of Heterocycles Source: Baran Lab URL: [Link]

  • Title: Sulfonylation of Five-Membered Heterocycles via an SNAr Reaction Source: ACS Publications URL: [Link]

Comparative

GC-MS fragmentation pattern comparison for 2-Bromo-5-(isopropylsulfonyl)thiophene isomers

As a Senior Application Scientist, I frequently encounter the challenge of differentiating positional isomers in drug discovery pipelines. Thiophene-based sulfones, such as 2-Bromo-5-(isopropylsulfonyl)thiophene, are cri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of differentiating positional isomers in drug discovery pipelines. Thiophene-based sulfones, such as 2-Bromo-5-(isopropylsulfonyl)thiophene, are critical bioisosteres for phenyl rings in medicinal chemistry. However, positional isomers (e.g., the 2,5-isomer versus the 3,5-isomer) exhibit profoundly different pharmacological profiles and synthetic reactivities.

While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) provides a rapid, highly sensitive method for isomer differentiation. This guide objectively compares the fragmentation behaviors of these isomers, explaining the thermodynamic causality behind their spectral differences, and provides a self-validating analytical protocol.

Mechanistic GC-MS Fragmentation Principles

To accurately interpret the mass spectra of brominated thiophene sulfones, we must deconstruct the molecule into its three primary fragmentation domains:

  • The Isotopic Signature (The Halogen Anchor): Bromine exists as two stable isotopes, ‘79Br‘ and ‘81Br‘ , in a nearly 1:1 ratio. Consequently, the molecular ion ( ‘[M]+∙‘ ) for C₇H₉BrO₂S₂ appears as a characteristic doublet at m/z 268 and 270. Any fragment retaining the bromine atom will preserve this 2-Da spaced doublet, serving as a built-in tracer for the halogen's presence.

  • Alkylsulfonyl Cleavage (The Kinetic Sink): Under 70 eV electron ionization, the isopropylsulfonyl moiety acts as the primary site of fragmentation. The dominant pathway is the α -cleavage of the isopropyl group, resulting in the loss of an isopropyl radical (C₃H₇•, 43 Da) to form a highly stable arylsulfonyl cation at m/z 225/227. This is rapidly followed by the classic extrusion of sulfur dioxide (SO₂, 64 Da), a well-documented thermodynamic sink in 1, yielding the bromothienyl cation at m/z 161/163.

  • The Ortho/Meta Effect (The Isomer Differentiator): The true differentiation between the 2,5-isomer and the 3,5-isomer lies in the relative stability of the thienyl cation formed upon the loss of the bromine radical (Br•, 79/81 Da). Cleavage of the C-Br bond at the 2-position generates a cation that is highly stabilized by the adjacent sulfur atom's lone pairs (forming a resonance-stabilized thienium ion). In contrast,2. Therefore, the 2,5-isomer exhibits a significantly higher relative abundance of the ‘[M−Br]+‘ and downstream debrominated fragments compared to the 3,5-isomer.

Comparative Fragmentation Data

The table below summarizes the diagnostic ions used to 3.

Fragment Ionm/z ( ‘79Br/81Br‘ )2-Bromo-5-(isopropylsulfonyl)thiophene (Rel. Abundance %)3-Bromo-5-(isopropylsulfonyl)thiophene (Rel. Abundance %)Mechanistic Origin & Causality
‘[M]+∙‘ 268 / 27045 / 4475 / 74Molecular Ion. Higher in the 3,5-isomer due to the higher activation energy required to cleave the un-stabilized 3-position C-Br bond.
‘[M−C3​H7​]+‘ 225 / 227100 / 98100 / 98Base peak. Driven by the high stability of the resulting arylsulfonyl cation.
‘[M−Br]+‘ 1893510Direct loss of Br•. Significantly more intense in the 2,5-isomer due to sulfur-adjacent resonance stabilization.
‘[M−C3​H7​−SO2​]+‘ 161 / 16360 / 5840 / 39Extrusion of SO₂ gas from the base peak fragment.
‘[Thienyl]+‘ 822515Thiophene core remaining after the sequential loss of the alkyl group, SO₂, and Br•.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Because the mass spectra of positional isomers can sometimes appear visually similar under varying detector conditions, relying solely on MS library matching is scientifically risky. This method incorporates a simultaneous co-injection of a C₁₀-C₂₅ n-alkane standard. This generates a Kovats Retention Index (RI) for every peak, providing an independent, orthogonal data point that verifies the isomer's identity based on its unique dipole moment and boiling point, completely independent of MS detector drift.

Step-by-Step GC-MS Workflow
  • Sample Preparation:

    • Dissolve the thiophene isomer in GC-grade ethyl acetate to a final concentration of 1.0 mg/mL.

    • Add 10 μL of a C₁₀-C₂₅ n-alkane standard mixture (100 μg/mL) directly into 1 mL of the sample vial.

  • Instrument Configuration:

    • System: Agilent 7890B GC coupled with a 5977A Single Quadrupole MSD (or equivalent).

    • Column: DB-5MS (30 m length × 0.25 mm internal diameter, 0.25 μm film thickness). The 5% phenyl stationary phase provides optimal selectivity for polarizable sulfur-containing heterocycles.

    • Carrier Gas: High-purity Helium (99.999%) at a constant flow rate of 1.2 mL/min.

  • Injection Parameters:

    • Volume: 1.0 μL.

    • Mode: Split injection (10:1 ratio) to prevent column overloading and peak fronting.

    • Inlet Temperature: 250°C to ensure instantaneous volatilization of the sulfone.

  • Chromatographic Oven Program:

    • Initial temperature: 80°C (hold for 1.0 min).

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5.0 min at 280°C to bake out any heavy matrix residues.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Ionization (EI) at standard 70 eV.

    • Temperatures: Transfer line at 280°C; Ion source at 230°C; Quadrupole at 150°C.

    • Acquisition: Full scan mode from m/z 50 to 350.

  • Data Validation (The Self-Check):

    • Calculate the Kovats RI for the analyte peak using the bracketing n-alkanes. The 2,5-isomer and 3,5-isomer will exhibit distinct RI values due to their differing dipole moments, validating the MS assignment.

Fragmentation Pathway Visualization

The following logical diagram maps the causal sequence of bond cleavages for the 2,5-isomer under 70 eV EI conditions.

G M Molecular Ion[M]⁺• m/z 268/270 (1:1) A Loss of C₃H₇• [M - 43]⁺ m/z 225/227 M->A - C₃H₇• (Alkyl α-cleavage) B Loss of Br• [M - 79/81]⁺ m/z 189 M->B - Br• (Aryl-Br cleavage) C Loss of SO₂ [M - C₃H₇ - 64]⁺ m/z 161/163 A->C - SO₂ (Sulfonyl extrusion) D Thienyl Cation m/z 82 C->D - Br• (Secondary halogen loss)

GC-MS EI (70 eV) fragmentation pathway of 2-Bromo-5-(isopropylsulfonyl)thiophene.

References

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II.
  • CBr Bond Dissociation Mechanisms of 2-Bromothiophene and 3-Bromothiophene ResearchG
  • Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry N

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 2-Bromo-5-(isopropylsulfonyl)thiophene

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Objective: To provide an authoritative, self-validating procedural framework for the safe handling, operation, and disposal of 2-Br...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Objective: To provide an authoritative, self-validating procedural framework for the safe handling, operation, and disposal of 2-Bromo-5-(isopropylsulfonyl)thiophene, ensuring maximum laboratory safety and regulatory compliance.

Executive Summary & Chemical Profile

2-Bromo-5-(isopropylsulfonyl)thiophene is a specialized halogenated thiophene derivative widely utilized as a building block in pharmaceutical drug discovery and cross-coupling reactions. Due to the synergistic reactive properties of the bromine atom and the sulfonyl group, this compound presents specific toxicological and physical hazards that require stringent operational controls.

Table 1: Quantitative Data & Hazard Profile

Property / ParameterValue / Description
CAS Number 1020743-47-8[1]
Molecular Formula C7H9BrO2S2[1]
Boiling Point 376.36 °C at 760 mmHg[1]
Flash Point 181.4 °C[1]
Primary GHS Hazards Acute Toxicity (Oral/Dermal), Skin Irritation (H315), Serious Eye Damage (H318), Respiratory Irritation (H335)[2],[3]
Chemical Class Halogenated Organosulfur Compound

Mechanistic Hazard Assessment (The "Why")

True laboratory safety requires understanding the chemical causality behind the hazards, rather than merely memorizing rules.

  • Electrophilic Reactivity: The isopropylsulfonyl group is strongly electron-withdrawing. It pulls electron density away from the thiophene ring, making the bromine atom highly labile and the ring susceptible to nucleophilic attack. In a biological context, this means the molecule can readily react with nucleophilic residues on proteins or DNA, leading to severe skin sensitization, mucous membrane damage, and acute toxicity[3],[4].

  • Lipophilicity & Permeation: The combination of the isopropyl chain and the thiophene moiety grants the molecule significant lipophilicity. If this compound is dissolved in common laboratory solvents (e.g., Dichloromethane, DMF, or DMSO), it can rapidly permeate the stratum corneum (the outer layer of skin) and carry the toxic payload directly into the bloodstream.

  • Moisture Sensitivity: Sulfonyl derivatives can occasionally exhibit violent reactivity with water or protic solvents, releasing irritating acidic gases (e.g., hydrobromic acid or sulfur oxides) upon decomposition[5],[6].

Engineering Controls & Personal Protective Equipment (PPE)

According to, Personal Protective Equipment (PPE) is the final line of defense and must be used in conjunction with robust engineering controls[7].

Engineering Controls
  • Chemical Fume Hood: All weighing, transferring, and reaction setups must be conducted inside a certified chemical fume hood. The hood must maintain an average face velocity of 80–120 feet per minute (fpm)[8].

Personal Protective Equipment (PPE) Requirements

To comply with[7], the following PPE matrix is mandatory:

  • Eye & Face Protection: ANSI Z87.1-certified chemical splash goggles are mandatory. If handling the compound in pressurized systems or scaling up >10 grams, a full face shield must be worn over the goggles to protect against splash hazards[9].

  • Hand Protection (Double-Gloving Strategy):

    • Inner Glove: Standard 4-mil nitrile glove for tactile sensitivity.

    • Outer Glove: Heavy-duty nitrile (8-mil) or neoprene.

    • Causality: Standard nitrile degrades in minutes when exposed to halogenated solvents. The outer glove acts as a sacrificial barrier. If a splash occurs, the outer glove is immediately doffed, leaving the inner glove intact to protect the skin while the operator evacuates the hood.

  • Body Protection: A fully buttoned, flame-resistant (FR) laboratory coat and closed-toe, non-porous footwear[10].

Operational Plan: Step-by-Step Methodology

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Workflow N1 1. Risk Assessment & MSDS Review N2 2. Verify Engineering Controls (Fume Hood) N1->N2 N3 3. Don Appropriate PPE (Double Nitrile, Goggles) N2->N3 N4 4. Execute Transfer Under Inert Atmosphere N3->N4 N5 5. Decontaminate Workspace & Doff PPE N4->N5 N6 6. Halogenated Waste Disposal N5->N6

SOP workflow for handling 2-Bromo-5-(isopropylsulfonyl)thiophene.
Step 1: Pre-Operation Verification
  • Action: Turn on the fume hood and verify airflow.

  • Self-Validation: Do not rely solely on the digital monitor. Perform a "tissue-paper test" by holding a small piece of tissue at the sash opening to visually confirm inward airflow before opening the chemical container.

  • Action: Inflate the outer nitrile gloves manually to check for microscopic pinholes prior to donning[11].

Step 2: Weighing and Transfer
  • Action: Place a static-free weighing boat inside the fume hood. Use an analytical balance equipped with a draft shield.

  • Action: Transfer the solid using a clean, dry, non-sparking spatula.

  • Causality: Static discharge can ignite solvent vapors commonly present in the hood. Non-sparking tools mitigate this risk.

Step 3: Reaction Execution
  • Action: Dissolve the compound in the chosen solvent under an inert atmosphere (Argon or Nitrogen) to prevent moisture-induced degradation of the sulfonyl group[6].

  • Action: Cap all reaction vessels securely and utilize secondary containment (e.g., a silicone oil bath or aluminum heating block) to prevent catastrophic spills if the primary flask fractures.

Step 4: Decontamination
  • Action: Wipe down the balance and hood surface with a solvent-dampened cloth (e.g., isopropanol), followed by a dry wipe. Dispose of the wipes in the solid hazardous waste bin.

Spill Response & Disposal Plan

In the event of a spill, adhere to the guidelines outlined in the[11],[8].

SpillResponse S1 Spill Detected S2 Assess Volume & Solvent Matrix S1->S2 S3 Evacuate Area (Major Spill) S2->S3 >50g or highly toxic solvent S4 Contain Spill (Inert Absorbent) S2->S4 Minor localized spill S5 Collect with Non-Sparking Tools S4->S5 S6 Seal in Halogenated Waste Container S5->S6

Decision matrix and response pathway for organobromine chemical spills.
Spill Cleanup Protocol
  • Assess: Determine if the spill is minor (<50g, contained in hood) or major. For major spills, evacuate the lab immediately and call Environmental Health and Safety (EHS)[7].

  • Contain: Do NOT use water, as sulfonyl compounds can react violently[6]. Cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite[6].

  • Collect: Use a plastic dustpan and brush to sweep up the absorbed material. Place it into a heavy-duty polyethylene bag or a dedicated hazardous waste bucket.

  • Decontaminate: Wash the affected area with a mild detergent solution, ensuring all wash water is collected as hazardous waste.

Disposal Plan
  • Segregation: 2-Bromo-5-(isopropylsulfonyl)thiophene and its reaction byproducts must be strictly segregated into "Halogenated Organic Waste" containers[5],[12].

  • Causality: Mixing halogenated waste with non-halogenated solvents (like acetone) can lead to highly exothermic reactions and significantly increases the cost of municipal waste processing.

  • Labeling: Ensure the waste container is clearly labeled with the full chemical name (no abbreviations) and the primary hazard (Corrosive/Toxic)[5].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance". Available at: [Link]

  • Cole-Parmer. "Material Safety Data Sheet - 5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride". Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-(isopropylsulfonyl)thiophene
Reactant of Route 2
2-Bromo-5-(isopropylsulfonyl)thiophene
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